
Cyclotridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotridecane is an organic compound with the chemical formula C₁₃H₂₆ . It is a cycloalkane, which means it is a saturated hydrocarbon with a ring structure consisting of thirteen carbon atoms. This compound is a medium-sized cycloalkane and is known for its stability and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclotridecane can be synthesized through various methods, including:
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of aromatic compounds. Aromatic compounds can be hydrogenated in the presence of a catalyst like nickel to form the corresponding cycloalkane .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclotridecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclotridecanone.
Reduction: It can be reduced to form this compound derivatives.
Substitution: this compound can undergo substitution reactions with halogens in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Halogens like chlorine or bromine can be used in the presence of light or a catalyst like iron bromide.
Major Products:
Oxidation: Cyclotridecanone
Reduction: this compound derivatives
Substitution: Halogenated this compound
Wissenschaftliche Forschungsanwendungen
Cyclotridecane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactions of medium-sized cycloalkanes.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
Industry: this compound is used in the synthesis of other chemical compounds and materials .
Wirkmechanismus
The mechanism of action of cyclotridecane involves its interaction with various molecular targets and pathways. As a cycloalkane, it can interact with enzymes and other proteins, potentially affecting their function. The exact molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- Cyclododecane (C₁₂H₂₄)
- Cyclotetradecane (C₁₄H₂₈)
Cyclotridecane’s unique properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
295-02-3 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
cyclotridecane |
InChI |
InChI=1S/C13H26/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-13H2 |
InChI-Schlüssel |
UEVXKGPJXXDGCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
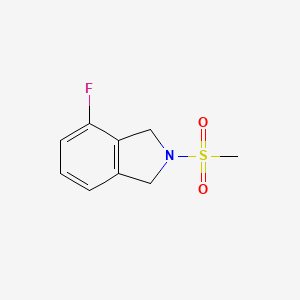
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
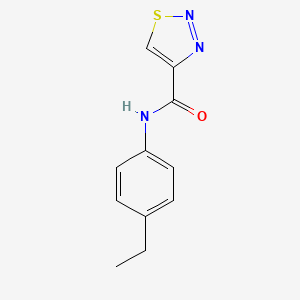
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)
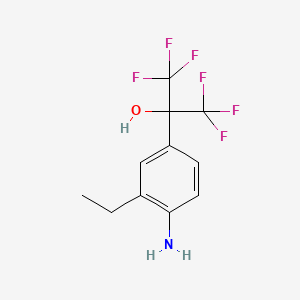

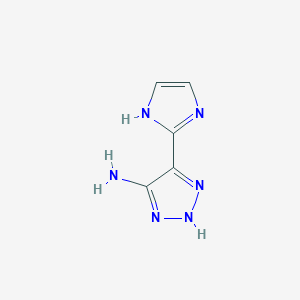
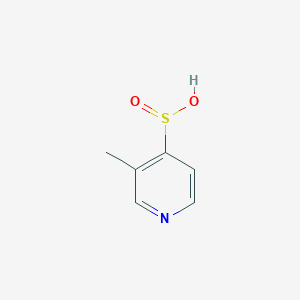
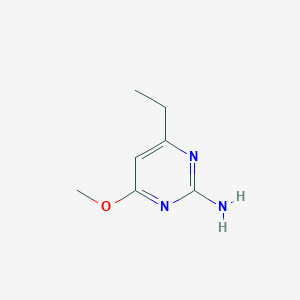

![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
